molecular formula C6H10ClNO B1470614 3-Methylpyrrolidine-1-carbonyl chloride CAS No. 1383776-61-1

3-Methylpyrrolidine-1-carbonyl chloride

Cat. No.: B1470614
CAS No.: 1383776-61-1
M. Wt: 147.6 g/mol
InChI Key: RWPQKMJZJUTLNC-UHFFFAOYSA-N
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Description

3-Methylpyrrolidine-1-carbonyl chloride (CAS 1383776-61-1) is a chemical reagent belonging to a class of carbonyl chlorides based on the pyrrolidine scaffold. With a molecular formula of C 6 H 10 ClNO and a molecular weight of 147.60 g/mol, it is characterized by its high purity, typically specified at ≥95% . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. The core research value of this reagent lies in its function as a versatile synthetic building block for introducing the 3-methylpyrrolidine moiety into more complex molecules. The pyrrolidine ring is a privileged saturated nitrogen heterocycle widely utilized in medicinal chemistry and drug discovery . Its popularity stems from several key properties: the sp 3 -hybridization of the ring allows for efficient exploration of pharmacophore space, it contributes significantly to the stereochemistry of a molecule, and its non-planar, three-dimensional structure increases spatial coverage through a phenomenon known as "pseudorotation" . Incorporating such saturated scaffolds has been associated with improved success in developing clinical candidates, as they can positively influence critical physicochemical parameters like solubility and lipophilicity, thereby optimizing the drug-likeness and ADME/Tox profiles of potential drug candidates . As an acyl chloride, this compound is highly reactive towards nucleophiles, making it particularly useful for synthesizing amides, carbamates, and ureas. This enables researchers to readily incorporate the 3-methylpyrrolidine structure into target molecules, a structure featured in numerous bioactive compounds and FDA-approved drugs . Its primary research applications include serving as a key intermediate in the design and synthesis of novel compounds for investigating biological activity, structure-activity relationships (SAR), and for developing potential therapeutic agents across various disease areas.

Properties

IUPAC Name

3-methylpyrrolidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-5-2-3-8(4-5)6(7)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPQKMJZJUTLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosgene-Based Chlorination

  • Reagents: 3-Methylpyrrolidine, Phosgene (COCl₂)
  • Solvent: Anhydrous inert solvents such as dichloromethane or tetrahydrofuran
  • Conditions: Low temperature (0–10 °C) to moderate temperature (up to 30 °C), under inert atmosphere (nitrogen or argon)
  • Procedure: Gradual addition of phosgene to a cooled solution of 3-methylpyrrolidine with continuous stirring; reaction progress monitored by HCl evolution or spectroscopic methods
  • Workup: Removal of excess phosgene by purging with inert gas, followed by purification via distillation or crystallization

This method is widely used in industrial and laboratory settings due to its directness and high yield.

Use of Triphosgene as a Phosgene Substitute

Triphosgene (bis(trichloromethyl) carbonate) is a safer, solid alternative to phosgene that decomposes under reaction conditions to release phosgene in situ.

  • Reagents: 3-Methylpyrrolidine, Triphosgene
  • Solvent: Dichloromethane or tetrahydrofuran
  • Conditions: Controlled temperature (0–25 °C), inert atmosphere
  • Advantages: Safer handling, easier storage, and controlled release of phosgene equivalents
  • Process: Triphosgene is added portionwise to the amine solution; reaction monitored until completion; followed by standard workup

Industrial Production Considerations

Recent advances favor continuous flow reactors for the production of acyl chlorides like this compound. This method improves safety and scalability:

  • Continuous Flow Advantages:

    • Enhanced control of exothermic reactions
    • Minimized phosgene exposure
    • Improved reproducibility and yield
    • Efficient heat dissipation
  • Typical Setup:

    • Continuous feed of 3-methylpyrrolidine and phosgene solutions into a microreactor
    • Precise temperature and residence time control
    • Inline monitoring of reaction progress

Related Preparation Insights from Analogous Compounds

Although direct literature on this compound is limited, preparation methods for closely related compounds such as 2-methylpyrrolidine-1-carbonyl chloride provide valuable insights:

Parameter 2-Methylpyrrolidine-1-carbonyl chloride Preparation
Starting Material 2-Methylpyrrolidine
Chlorinating Agent Phosgene or triphosgene
Solvent Dichloromethane, tetrahydrofuran
Temperature Range 0–30 °C
Reaction Type Nucleophilic substitution of amine with phosgene
Purification Distillation under reduced pressure
Industrial Scale Continuous flow reactors preferred for safety and scalability

This methodology is directly translatable to 3-methylpyrrolidine derivatives, adjusting for steric and electronic effects of the methyl substituent at the 3-position.

Summary Table of Preparation Methods

Method Reagents Solvent Conditions Advantages Disadvantages
Phosgene Chlorination 3-Methylpyrrolidine + Phosgene DCM, THF 0–30 °C, inert atmosphere High yield, direct synthesis Phosgene toxicity, handling risk
Triphosgene Chlorination 3-Methylpyrrolidine + Triphosgene DCM, THF 0–25 °C, inert atmosphere Safer than phosgene, controlled Requires decomposition step
Continuous Flow Synthesis Same as above Same as above Controlled flow, temp, time Enhanced safety, scalability Requires specialized equipment

Research Findings and Notes

  • The methyl group at the 3-position of the pyrrolidine ring can influence the reactivity of the amine nitrogen due to steric hindrance and electronic effects, potentially affecting reaction rates and yields.
  • Use of inert solvents and inert atmosphere is critical to prevent hydrolysis of the acyl chloride product.
  • Quenching with aqueous base or alcohols must be avoided during synthesis to prevent premature hydrolysis or esterification.
  • Purification typically involves distillation under reduced pressure to isolate the pure acyl chloride.
  • Safety protocols for handling phosgene and related reagents are paramount; continuous flow methods mitigate many risks.

Chemical Reactions Analysis

Types of Reactions

3-Methylpyrrolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-methylpyrrolidine and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives of 3-methylpyrrolidine can be formed.

    Hydrolysis Products: The primary products are 3-methylpyrrolidine and hydrochloric acid.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmaceutical Intermediates : This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those containing pyrrolidine structures. Its electrophilic carbonyl chloride group allows for the formation of covalent bonds with nucleophilic sites on biomolecules, facilitating the development of new drug candidates .

2. Organic Synthesis

  • Building Block for Complex Molecules : 3-Methylpyrrolidine-1-carbonyl chloride is utilized as a building block in the synthesis of more complex organic molecules. It participates in substitution reactions with nucleophiles such as amines and alcohols, leading to diverse chemical products.

3. Material Science

  • Polymer Production : The compound can be employed in the synthesis of polymers and advanced materials, leveraging its reactive carbonyl chloride group to form stable adducts with various substrates.

4. Biological Studies

  • Modification of Biomolecules : It is used for modifying biomolecules to study their interactions and biological activities. The compound's ability to form stable adducts makes it valuable for research in biochemistry and molecular biology.

Antimicrobial Activity

A study published in Biomed Research International demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL, indicating its potential as an antimicrobial agent .

Cytotoxicity Assessment

Research conducted by MDPI evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values ranging from 10 to 50 µM across various cell types. This suggests a promising avenue for developing anticancer therapies based on this compound's properties .

Mechanistic Studies

Further investigations revealed that this compound activates caspase pathways leading to apoptosis in cancer cells. This mechanism highlights its potential utility in cancer treatment strategies, warranting further exploration into its therapeutic applications .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate for synthesizing pharmaceuticalsEffective against MRSA; low MIC values
Organic SynthesisBuilding block for complex moleculesReactivity with nucleophiles leads to diverse products
Material ScienceUsed in polymer synthesisForms stable adducts with various substrates
Biological StudiesModifies biomolecules for interaction studiesSignificant cytotoxic effects observed in cancer cell lines

Mechanism of Action

The mechanism of action of 3-Methylpyrrolidine-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of substituted products . This reactivity is utilized in the synthesis of complex molecules and in the modification of biomolecules .

Comparison with Similar Compounds

3-Ethylpyrrolidine-1-carbonyl Chloride

The ethyl-substituted analog, 3-ethylpyrrolidine-1-carbonyl chloride (C₇H₁₂ClNO), shares the same core structure but differs in the alkyl chain length at the 3-position. Key distinctions include:

Property 3-Methylpyrrolidine-1-carbonyl Chloride 3-Ethylpyrrolidine-1-carbonyl Chloride
Molecular Formula C₆H₁₀ClNO C₇H₁₂ClNO
Molecular Weight (g/mol) 147.60 161.63
Substituent Methyl (-CH₃) Ethyl (-CH₂CH₃)
Predicted Hydrophobicity Lower (shorter alkyl chain) Higher (longer alkyl chain)
Steric Hindrance Moderate Increased due to larger substituent

Additionally, the longer alkyl chain enhances lipophilicity, which may influence solubility in organic solvents .

p-Nitrobenzyloxycarbonyl Chloride

This compound (C₈H₆ClNO₄), referenced in , is another acyl chloride but lacks the pyrrolidine ring. Key differences:

Property This compound p-Nitrobenzyloxycarbonyl Chloride
Core Structure Pyrrolidine heterocycle Benzene ring with nitro group
Reactivity Moderate (alkyl-substituted) High (electron-withdrawing nitro group enhances electrophilicity)
Applications Synthesis of pyrrolidine-containing amides Protection of amines in peptide synthesis

The nitro group in p-nitrobenzyloxycarbonyl chloride increases electrophilicity, making it more reactive toward amines. In contrast, the pyrrolidine-based acyl chloride offers regioselective functionalization of heterocyclic systems .

Comparison with Functional Group Analogs

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

This lactam derivative (C₆H₉NO₃, CAS 42346-68-9) contains a carbonyl group within a five-membered ring but lacks the chloride moiety. Unlike acyl chlorides, lactams are less reactive toward nucleophiles due to resonance stabilization of the carbonyl group. This compound is more likely to participate in hydrogen bonding or act as a hydrogen bond acceptor, whereas this compound engages in covalent bond formation via acyl transfer .

(S)-3-Methyl-5-(1-methylpyrrolidin-2-yl)-isoxazole•HCl

A structurally complex analog () combines pyrrolidine with an isoxazole ring. While both compounds share a pyrrolidine moiety, the isoxazole derivative’s fused heterocyclic system and hydrochloride salt form contrast sharply with the acyl chloride’s reactivity and applications. This highlights the diversity of pyrrolidine derivatives in medicinal chemistry .

Physicochemical Properties and Predictive Data

  • Collision Cross Section (CCS) : The methyl analog’s CCS in adducts (e.g., [M+H]⁺) is expected to be slightly smaller than the ethyl derivative’s 132.8 Ų due to reduced molecular size.
  • Solubility : Lower molecular weight may improve aqueous solubility compared to the ethyl variant, though both remain predominantly organic-soluble.

Biological Activity

3-Methylpyrrolidine-1-carbonyl chloride (C7H12ClNO) is a chemical compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring with a carbonyl chloride functional group. The molecular weight is approximately 161.63 g/mol. The structure can be represented as follows:

Structure C7H12ClNO\text{Structure }\text{C}_7\text{H}_{12}\text{ClNO}

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with thionyl chloride or oxalyl chloride, leading to the formation of the carbonyl chloride functional group. Various synthetic routes have been explored, emphasizing the importance of controlling reaction conditions to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli , demonstrating effective bactericidal activity at certain concentrations .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has shown cytotoxic effects against certain cancer cell lines. Studies have reported that this compound induces apoptosis in human cancer cells, suggesting potential applications in cancer therapy. The mechanism appears to involve the activation of specific apoptotic pathways, although further research is needed to elucidate the exact molecular mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in Biomed Research International highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing a minimum inhibitory concentration (MIC) as low as 32 µg/mL .
  • Cytotoxicity Assessment : In research conducted by MDPI, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values ranging from 10 to 50 µM across different cell types.
  • Mechanistic Studies : Further investigations into the apoptotic mechanisms revealed that the compound activates caspase pathways, leading to programmed cell death in cancer cells. This finding suggests potential for development into an anticancer agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameStructureUnique Features
3-Ethylpyrrolidine-1-carbonyl chlorideC8H14ClNOEthyl substitution may alter pharmacokinetics
3-Methylpyrrolidine-2-carboxylic acidC7H13NO2Contains a carboxylic acid group instead of carbonyl chloride

The structural variations among these compounds can significantly influence their biological activities and pharmacological profiles.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 3-methylpyrrolidine-1-carbonyl chloride in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention if irritation persists . Store the compound in a sealed container at room temperature, away from moisture and ignition sources, as recommended for structurally similar pyrrolidine derivatives .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze the carbonyl chloride moiety (δ ~160-180 ppm for carbonyl carbons) and methyl-pyrrolidine protons (δ ~1.2-2.5 ppm). Pair with Fourier-transform infrared spectroscopy (FTIR) to confirm the C=O stretch (~1800 cm⁻¹) and C-Cl bond (~750 cm⁻¹). Cross-reference spectral data with computational predictions from databases like REAXYS .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A one-step synthesis from 3-methylpyrrolidine using phosgene (COCl₂) or thionyl chloride (SOCl₂) under anhydrous conditions is typical. Monitor the reaction via thin-layer chromatography (TLC) and purify via vacuum distillation. For optimized yields, maintain temperatures between 0–5°C to minimize side reactions, as demonstrated in analogous carbonyl chloride syntheses .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound due to hydrolysis?

  • Methodological Answer : Conduct the reaction under strict anhydrous conditions using molecular sieves or inert gas (N₂/Ar) purging. Employ a Schlenk line setup for moisture-sensitive reagents. Quantify hydrolytic byproducts (e.g., 3-methylpyrrolidine carboxylic acid) via high-performance liquid chromatography (HPLC) and adjust stoichiometric ratios of SOCl₂ to precursor (e.g., 2:1 molar excess) to suppress hydrolysis .

Q. What strategies are effective in resolving contradictions in NMR spectral data for this compound derivatives?

  • Methodological Answer : Perform 2D NMR experiments (COSY, HSQC) to resolve overlapping signals. For stereochemical ambiguities, use X-ray crystallography with SHELX software for structure refinement . Compare experimental data with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA) to validate assignments .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies indicate decomposition rates increase at >25°C or in humid environments. Monitor degradation via gas chromatography-mass spectrometry (GC-MS), identifying primary degradation products (e.g., HCl, 3-methylpyrrolidine). For long-term storage, use desiccants (silica gel) and amber vials to mitigate light-induced degradation, as recommended for related acyl chlorides .

Q. What computational tools can predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Utilize molecular docking (AutoDock Vina) and quantum mechanical calculations (DFT) to model transition states and activation energies. Databases like PISTACHIO and REAXYS provide kinetic parameters for analogous reactions, enabling mechanistic predictions .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methylpyrrolidine-1-carbonyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.